3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid is an organic compound with the molecular formula C13H17Cl2NO4 It is a derivative of butyric acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through various organic reactions, such as alkylation or acylation.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the dichlorophenyl substituent, resulting in different chemical properties and biological activities.
4-(3,5-Dichlorophenyl)butyric Acid: Does not have the Boc-protected amino group, affecting its reactivity and applications.
Uniqueness
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the dichlorophenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H19Cl2NO4 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
ZHCBKNDWJGMFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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